N-[4-(1H-imidazol-1-yl)butyl]formamide
Description
Properties
IUPAC Name |
N-(4-imidazol-1-ylbutyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-8-10-3-1-2-5-11-6-4-9-7-11/h4,6-8H,1-3,5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWIWZMWGGZZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543807 | |
| Record name | N-[4-(1H-Imidazol-1-yl)butyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88940-92-5 | |
| Record name | N-[4-(1H-Imidazol-1-yl)butyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-imidazol-1-yl)butyl]formamide typically involves the reaction of 1H-imidazole with 4-bromobutylformamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-imidazol-1-yl)butyl]formamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The formamide group can be reduced to an amine under appropriate conditions.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
Heme Oxygenase-1 Inhibition
Research has identified N-[4-(1H-imidazol-1-yl)butyl]formamide as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various cancers. Inhibiting HO-1 may enhance the efficacy of chemotherapy by overcoming drug resistance in tumor cells. A study demonstrated that derivatives of this compound exhibited significant anticancer activity against prostate and lung cancer cell lines, with compound 7l showing the best activity against glioblastoma cells .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Its structural similarity to other imidazole derivatives suggests potential efficacy against bacterial and fungal infections. A study evaluating various imidazole derivatives reported promising antimicrobial activity, indicating that modifications to the imidazole structure could enhance potency against specific pathogens .
Alpha-1A Adrenergic Agonism
This compound derivatives have been explored for their action as alpha-1A adrenergic agonists, which are useful in treating conditions like urinary incontinence. The mechanism involves increasing urethral pressure, thereby providing therapeutic benefits for patients suffering from stress urinary incontinence .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(1H-imidazol-1-yl)butyl]formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The formamide group may participate in hydrogen bonding or other interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole Derivatives
*Estimated based on substituents.
Key Observations :
- Chain Length and Flexibility : The butyl chain in the target compound enhances conformational flexibility compared to rigid phenyl or benzyl groups in analogs . This may improve membrane permeability but reduce target specificity.
- However, dithiocarbamoyl groups exhibit stronger metal-chelating properties, which may enhance enzyme inhibition (e.g., lanosterol-14α-demethylase in fungi) .
Key Findings :
- Antifungal Potential: The dithiocarbamoyl derivatives in showed superior antifungal activity (MIC = 8 µg/mL) compared to fluconazole, likely due to their dual action: enzyme inhibition and metal chelation . The target compound’s formamide group may exhibit weaker antifungal effects but lower toxicity.
- Enzyme Inhibition: Benzimidazole-formamide analogs (e.g., Compound 44) demonstrated potent IDO1 inhibition, critical in cancer immunotherapy. The target compound’s imidazole core could similarly interact with heme-containing enzymes but lacks the benzimidazole’s planar structure for optimal π-π stacking .
- Metabolic Stability : highlighted that benzimidazole derivatives undergo rapid hepatic metabolism in mouse microsomes (t₁/₂ = 15–30 min). The target compound’s shorter alkyl chain may improve metabolic stability compared to bulkier analogs .
Molecular Docking and Structure-Activity Relationships (SAR)
- Imidazole vs. Benzimidazole Cores : Benzimidazoles (e.g., Compound 44) exhibit enhanced binding to IDO1 due to their fused aromatic system, which stabilizes interactions with hydrophobic pockets. In contrast, the single imidazole ring in the target compound may favor interactions with polar residues via its formamide group .
- Substituent Effects: Dithiocarbamoyl groups () showed stronger binding to lanosterol-14α-demethylase (binding energy = -9.2 kcal/mol) than formamide (-6.5 kcal/mol*), explaining their superior antifungal activity .
Q & A
Q. What are the standard synthetic routes for preparing N-[4-(1H-imidazol-1-yl)butyl]formamide, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step reactions starting from imidazole derivatives. A common approach includes:
- Alkylation : Reacting 1H-imidazole with 1,4-dibromobutane to introduce the butyl chain.
- Formamide introduction : Treating the intermediate with formylating agents (e.g., formic acid or N,N-dimethylformamide) under controlled pH and temperature .
- Purification : Column chromatography or recrystallization is used to isolate the product, with solvent selection (e.g., ethanol or acetonitrile) critical for yield optimization .
Key factors include catalyst choice (e.g., avoiding dehalogenation with Raney nickel instead of palladium) and reaction monitoring via LC-MS to track intermediates .
Q. How is the molecular structure of this compound validated experimentally?
- Spectroscopic techniques : - and -NMR confirm proton environments and carbon connectivity, with imidazole ring protons appearing as distinct singlets (δ 7.5–8.0 ppm) .
- X-ray crystallography : Tools like SHELX or ORTEP-III refine crystal structures, resolving bond lengths and angles (e.g., C-N bond distances ~1.32 Å for the formamide group) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 182.12) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
Discrepancies in NMR or MS data may arise from tautomerism (imidazole ring proton shifts) or by-products. Strategies include:
Q. What methodologies are employed to optimize reaction yields in multi-step syntheses?
A case study from imidazole derivative synthesis (Table 1) highlights critical variables:
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd/C | EtOH | 45 | 65 |
| 2 | Raney Ni | HO | 45 | 92 |
| 3 | NaCO | EtOH | 25 | 45 |
Key insights:
- Catalyst switching (Pd/C → Raney Ni) avoids dehalogenation side reactions.
- Aqueous solvents improve intermediate solubility .
Q. How can the biological activity of this compound be explored in drug discovery?
- In vitro assays : Evaluate enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization .
- Molecular docking : Simulate interactions with target proteins (e.g., imidazole binding to heme iron in oxidases) .
- SAR studies : Modify the butyl chain length or formamide substituents to assess potency changes .
Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?
The imidazole nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Mechanisms include:
- S2 pathways : Backside attack confirmed by stereochemical inversion in chiral analogs .
- Leaving group effects : Bromide vs. tosylate comparisons reveal rate dependencies on leaving group ability .
- Kinetic studies : Pseudo-first-order kinetics track reaction progress under varying pH conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results?
Example: DFT-predicted NMR shifts may deviate due to solvent effects or crystal packing. Solutions include:
- Implicit solvent models : Incorporate PCM (Polarizable Continuum Model) in simulations to match experimental conditions .
- Solid-state NMR : Compare with X-ray data to account for crystal lattice influences .
Application-Oriented Questions
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, stoichiometry) for robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
